3-(5-Methyl-3-pyridyl)-3-oxopropanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(5-methylpyridin-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-4-8(6-11-5-7)9(12)2-3-10/h4-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDHBMMAPZPJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 5 Methyl 3 Pyridyl 3 Oxopropanenitrile
Classical Approaches to the Formation of Pyridyl β-Ketonitriles
Traditional methods for synthesizing β-ketonitriles have long been established and typically rely on fundamental organic reactions such as acylations and condensations.
The acylation of a nitrile-stabilized carbanion is a direct and widely used method for the synthesis of β-ketonitriles. This approach involves the reaction of a pyridyl-containing nitrile, such as 3-pyridylacetonitrile, with a suitable acylating agent. To generate the required nucleophile, a strong base is used to deprotonate the α-carbon of the nitrile.
The general scheme for this reaction involves the following steps:
Deprotonation: A strong base, such as sodium amide (NaNH₂), lithium diisopropylamide (LDA), or sodium hydride (NaH), abstracts a proton from the methylene (B1212753) group adjacent to the nitrile, forming a resonance-stabilized carbanion.
Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an acylating agent. For the synthesis of the target molecule, an ester derived from 5-methylnicotinic acid (e.g., methyl 5-methylnicotinate) would serve as the acylating agent.
Formation of the β-ketonitrile: The tetrahedral intermediate collapses, eliminating the leaving group (e.g., methoxide) to yield the final β-ketonitrile product.
The choice of base and solvent is critical to the success of this reaction, as is the management of reaction temperature to prevent side reactions.
| Reagent Type | Specific Example | Role in Synthesis |
| Nitrile | 3-Pyridylacetonitrile | Provides the nitrile and α-carbon for acylation. |
| Acylating Agent | Methyl 5-methylnicotinate | Provides the 5-methyl-3-pyridylcarbonyl group. |
| Base | Lithium diisopropylamide (LDA) | Deprotonates the nitrile to form the nucleophile. |
| Solvent | Tetrahydrofuran (THF) | Provides an anhydrous, aprotic medium for the reaction. |
Condensation reactions, particularly the Claisen condensation, represent another cornerstone of classical β-ketonitrile synthesis. This strategy involves the reaction between a pyridyl ester and an acetonitrile (B52724) derivative in the presence of a strong base.
For the synthesis of 3-(5-Methyl-3-pyridyl)-3-oxopropanenitrile, this would entail:
Reactants: An ester of 5-methylnicotinic acid (e.g., ethyl 5-methylnicotinate) and acetonitrile.
Base: A strong base like sodium ethoxide (NaOEt) or sodium hydride (NaH) is required to deprotonate acetonitrile, forming the cyanomethyl anion (⁻CH₂CN).
Reaction: The cyanomethyl anion attacks the carbonyl group of the pyridyl ester. Subsequent elimination of the alkoxide leaving group yields the target β-ketonitrile.
This method's efficiency can be influenced by the equilibrium of the reaction, which can be driven to completion by using a sufficient amount of base to deprotonate the product, a relatively acidic β-ketonitrile.
A comparison of these classical approaches is summarized below:
| Method | Key Reactants | Base | Typical Conditions |
| Acylation | 3-Pyridylacetonitrile + 5-Methylnicotinic acid ester | LDA, NaH | Anhydrous THF, Low temperature (-78 °C to rt) |
| Condensation | 5-Methylnicotinic acid ester + Acetonitrile | NaOEt, NaH | Anhydrous ethanol or THF, Reflux |
Modern Catalytic Methods in the Construction of the this compound Skeleton
Contemporary organic synthesis has seen a shift towards more efficient, selective, and sustainable catalytic methods. These modern approaches offer significant advantages over classical techniques for the construction of complex molecules like this compound.
Palladium-catalyzed carbonylative coupling reactions are powerful tools for forming carbon-carbon bonds and introducing a carbonyl group in a single step. To synthesize the target molecule, a carbonylative Suzuki-type or Stille-type coupling could be envisioned.
A plausible synthetic route would involve:
Starting Materials: A 3-halo-5-methylpyridine (e.g., 3-iodo-5-methylpyridine) and a suitable cyano-containing coupling partner, such as a cyanomethylzinc or cyanomethylboron species.
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a suitable ligand.
Carbon Monoxide: The reaction is performed under an atmosphere of carbon monoxide (CO), which is incorporated to form the ketone functionality.
The catalytic cycle typically involves oxidative addition of the palladium catalyst to the pyridyl halide, CO insertion into the palladium-carbon bond, transmetalation with the cyanomethyl reagent, and finally, reductive elimination to yield the this compound and regenerate the active palladium catalyst.
Direct electrophilic substitution on a pyridine (B92270) ring, such as a Friedel-Crafts acylation, is notoriously difficult. The pyridine nitrogen acts as a Lewis base, coordinating with the Lewis acid catalyst (e.g., AlCl₃) and strongly deactivating the ring towards electrophilic attack.
To overcome this challenge, several strategies can be employed:
Activation of the Pyridine Ring: The pyridine can be converted to its N-oxide derivative. The N-oxide group is activating and directs electrophilic substitution to the 4-position and, to a lesser extent, the 2-position. While this would not directly yield the 3-substituted product, it is a common strategy for functionalizing the pyridine nucleus. Subsequent manipulation of the functional groups would be necessary.
Metalation-Acylation: A more viable approach for C-3 functionalization is directed ortho-metalation, followed by acylation. However, this typically directs functionalization to the positions adjacent to the directing group, which may not be the desired C-3 position depending on the starting material.
Direct electrophilic cyanoacetylation using a reagent like cyanoacetic anhydride or cyanoacetyl chloride on 5-methylpyridine is generally not a feasible route due to the electronic properties of the pyridine ring. Therefore, this method is less commonly applied for this specific synthetic purpose compared to cross-coupling or condensation strategies.
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. For the synthesis of substituted pyridines, the Hantzsch pyridine synthesis is a well-known example.
A modified MCR could be designed to produce a structure related to the target compound. For instance, a one-pot reaction involving an enaminone, a β-ketonitrile, and an ammonium source could potentially be adapted. The challenge lies in selecting the appropriate starting materials that would lead to the specific substitution pattern of this compound.
An example of a relevant MCR is the three-component condensation of β-ketonitriles, aldehydes, and pyridinium ylides, which can lead to complex heterocyclic structures. nih.gov While not directly yielding the target molecule, these strategies highlight the power of MCRs in rapidly building molecular complexity.
| Modern Method | Principle | Key Reagents/Catalysts | Applicability to Target Molecule |
| Carbonylative Coupling | Pd-catalyzed insertion of CO and C-C bond formation. | 3-Iodo-5-methylpyridine, Cyanomethylzinc reagent, Pd(PPh₃)₄, CO gas | High potential for direct synthesis. |
| Electrophilic Cyanoacetylation | Direct acylation of the pyridine ring. | 5-Methylpyridine, Cyanoacetylating agent, Lewis Acid | Low, due to deactivation of the pyridine ring. |
| Multi-component Reactions | One-pot combination of ≥3 starting materials. | Varies (e.g., β-dicarbonyls, aldehydes, ammonia (B1221849) source) | Potentially high, but requires careful design of starting materials. |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is a important focus of modern chemical research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.in Advanced synthetic methodologies for this compound are increasingly incorporating strategies such as the use of alternative reaction media and the development of highly efficient and recyclable catalysts.
Solvent-Free and Aqueous Medium Reactions
Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry seeks to replace these with more benign alternatives, such as water, or to eliminate the need for a solvent altogether. rasayanjournal.co.in
Solvent-free reaction conditions, often referred to as "neat" reactions, offer substantial environmental benefits. They can lead to higher reaction rates due to increased reactant concentration, simplified workup procedures, and a dramatic reduction in waste. rasayanjournal.co.in Techniques like grinding (mechanochemistry) or ball milling can be employed to facilitate reactions between solid-state reactants. For the synthesis of related heterocyclic compounds, solvent-free approaches using methods like the "Grindstone Chemistry Technique" have proven effective, suggesting their potential applicability to the synthesis of this compound. rasayanjournal.co.in Another prominent solvent-free method involves microwave irradiation, which can accelerate reaction times and improve yields compared to conventional heating.
Aqueous medium reactions utilize water as a solvent, which is non-toxic, non-flammable, and inexpensive. While organic compounds often have limited solubility in water, this can sometimes be advantageous, for instance by simplifying product separation. The development of water-tolerant catalysts has expanded the scope of aqueous synthesis. For instance, anodic electrosynthesis in aqueous solutions represents an environmentally friendly procedure for preparing components used in catalysis. researchgate.net
The table below summarizes green synthetic techniques that can be applied to the synthesis of this compound, based on findings for analogous chemical structures.
| Technique | Medium | Key Advantages | Potential Application |
| Microwave-Assisted Synthesis | Solvent-Free or Aqueous | Rapid heating, reduced reaction times, higher yields. rasayanjournal.co.in | Acylation and condensation steps. |
| Ultrasound Irradiation | Solvent-Free or Aqueous | Enhanced reaction rates through acoustic cavitation. mdpi.com | Facilitating reactions at lower temperatures. |
| Mechanochemistry (Grinding/Ball Milling) | Solvent-Free | Avoids bulk solvents, simple procedure, high efficiency. rasayanjournal.co.in | Condensation of solid starting materials. |
| Aqueous Synthesis | Water | Environmentally benign, safe, and low-cost solvent. researchgate.net | Reactions involving water-soluble precursors or catalysts. |
Catalyst Optimization for Reduced Environmental Impact
Catalysts are a cornerstone of green chemistry as they can increase reaction efficiency, reduce the energy required, and allow for the use of less hazardous reagents. The optimization of catalysts for synthesizing this compound focuses on developing options that are highly active, selective, and easily separable from the reaction mixture for reuse, thereby minimizing waste.
Heterogeneous catalysts are particularly favored as they exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), which simplifies their removal and recycling. Examples include solid acid catalysts like silica-supported sulfuric acid (SSA) and metal-organic frameworks (MOFs). researchgate.netresearchgate.net These catalysts are noted for their high thermal stability, large surface area, and renewability, which contribute to more sustainable chemical processes. researchgate.net For instance, MOFs have been successfully used as catalysts in solvent-free reactions at elevated temperatures to synthesize complex heterocyclic molecules. researchgate.net
The development of nanocatalysts also aligns with green chemistry goals. Their high surface-area-to-volume ratio often translates to higher catalytic activity, allowing for lower catalyst loading and milder reaction conditions. researchgate.net The use of magnetic nanoparticles functionalized with catalytic groups is an innovative approach that allows for easy separation of the catalyst from the reaction medium using an external magnet. researchgate.net
The table below outlines different types of green catalysts and their benefits for the synthesis of complex organic molecules like this compound.
| Catalyst Type | Example(s) | Key Advantages for Green Synthesis |
| Solid Acids | Silica-Supported Sulfuric Acid (SSA) | Reusable, non-corrosive, easy to handle and separate. researchgate.net |
| Metal-Organic Frameworks (MOFs) | MIL-53(Al)-NH2 | High thermal stability, large surface area, effective in solvent-free conditions. researchgate.net |
| Nanoparticles | Copper oxide nanoparticles on kaolin | High activity, potential for recyclability, mild reaction conditions. researchgate.net |
| Ionic Liquids | Pyridinium-tribromide on magnetic nanoparticles | Can act as both solvent and catalyst, low volatility, potential for recyclability. researchgate.net |
By focusing on these advanced methodologies, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more efficient, safer, and environmentally responsible manufacturing processes.
Elucidation of Chemical Reactivity and Transformation Pathways of 3 5 Methyl 3 Pyridyl 3 Oxopropanenitrile
Reactions Involving the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group is a key site for both nucleophilic additions and cycloaddition reactions. Its inherent polarity, with a partial positive charge on the carbon and a partial negative charge on the nitrogen, makes it susceptible to attack by various reagents.
Nucleophilic attack on the electrophilic carbon of the nitrile group is a fundamental transformation pathway. While direct nucleophilic addition to the nitrile in 3-(5-Methyl-3-pyridyl)-3-oxopropanenitrile is feasible, the reactivity can be significantly enhanced by activating the neighboring pyridyl ring. Conversion of the pyridine (B92270) nitrogen to a pyridinium salt increases the electron-withdrawing nature of the ring, thereby enhancing the electrophilicity of the nitrile carbon. This strategy has been shown to facilitate the addition of nucleophiles to 3-substituted pyridinium salts, leading to the formation of dihydropyridine intermediates which can be subsequently aromatized. nih.gov
Hard nucleophiles, such as those derived from organometallic reagents or metal hydrides, are capable of adding to the pyridine ring itself, typically at the 2-position. quimicaorganica.org Weaker nucleophiles, however, often require activation of the ring via N-alkylation or N-acylation to react. nih.govquimicaorganica.org
Another approach involves the in-situ generation of a nucleophile from the active methylene (B1212753) group of a nitrile. For instance, acetonitrile (B52724) can be converted to a silyl ketene imine using trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) and a trialkylamine base. richmond.edu This nucleophilic species can then participate in addition reactions with various electrophiles. richmond.edu A similar strategy could potentially be employed where the active methylene group of a second molecule of this compound acts as the nucleophile under specific basic conditions.
The nitrile group is an excellent component in cycloaddition reactions for the synthesis of heterocyclic rings. The [2+2+2] cycloaddition of a nitrile with two alkyne molecules is a particularly powerful and atom-economical method for constructing substituted pyridine rings. rsc.orgresearchgate.net This transformation is typically catalyzed by transition metals, with cobalt being a versatile and economical choice. rsc.org The general mechanism involves the coordination of the reactants to the metal center to form a metallacycle intermediate, which then undergoes reductive elimination to yield the aromatic pyridine product.
This methodology allows for the selective preparation of pyridine derivatives from a nitrile and two different alkynes. acs.org By controlling the order of addition of the alkynes to an azazirconacyclopentadiene intermediate (formed from the first alkyne and the nitrile), followed by a nickel-catalyzed reaction with the second alkyne, specific isomers can be obtained. acs.org
| Catalyst System | Reactants | Product Type | Reference |
| Cobalt Complexes | 1 x Nitrile, 2 x Alkyne | Substituted Pyridines | rsc.orgresearchgate.net |
| Cp₂ZrEt₂ then NiCl₂(PPh₃)₂ | 1 x Nitrile, 2 x Different Alkynes | Regioselectively Substituted Pyridines | acs.org |
Beyond the [2+2+2] cycloaddition, the nitrile functionality can participate in other cycloaddition pathways. For example, 1,3-dipolar cycloadditions involving pyridinium-N-imines and electron-deficient alkynes are a common method for synthesizing the pyrazolo[1,5-a]pyridine core. mdpi.com While this involves the pyridinium ylide as the dipole rather than the nitrile itself, it highlights the diverse cycloaddition chemistry accessible from the parent pyridine structure.
Transformations at the Carbonyl Group
The ketone functionality is a hub for condensation reactions and can be derivatized through reduction, providing access to chiral alcohols and further molecular complexity.
The carbonyl group readily undergoes condensation reactions with various nucleophiles, particularly those containing active methylene groups. In reactions analogous to those of 3-oxo-3-aryl-2-arylhydrazonopropanals, the carbonyl group of this compound can react with active methylene nitriles like ethyl cyanoacetate or malononitrile in the presence of a catalyst such as ammonium acetate. nih.govmdpi.com These reactions typically proceed through an initial Knoevenagel-type condensation at the carbonyl group, followed by cyclization and subsequent aromatization steps to yield highly substituted pyridine or nicotinic acid derivatives. nih.govmdpi.com The specific outcome can often be controlled by adjusting the reaction conditions. mdpi.com
Table 2: Representative Condensation Reactions of Analogous 3-Oxo-propanals
| 3-Oxo-propanal Reactant | Active Methylene Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal | Ethyl cyanoacetate | Acetic acid, Ammonium acetate | 2-Hydroxy- or 2-Amino-azonicotinate | mdpi.com |
The carbonyl group can be selectively reduced to a secondary hydroxyl group using various chemical reducing agents or through highly stereoselective enzymatic methods. Biocatalysis offers a green and efficient route to chiral alcohols, which are valuable building blocks in pharmaceutical synthesis.
A more advanced transformation involves the chemo-enzymatic dearomatization of the entire pyridine ring system. This multi-step process can be initiated by chemical reduction of an activated pyridinium salt to a tetrahydropyridine (THP). nih.govresearchgate.net Subsequently, a biocatalytic cascade involving an amine oxidase and an ene imine reductase (EneIRED) can convert the THP into a stereo-defined piperidine. nih.govresearchgate.net This sophisticated approach allows for the creation of complex, chiral, C(sp³)-rich scaffolds from flat aromatic precursors, demonstrating a powerful method for derivatizing the parent molecule. nih.gov
Reactivity of the Active Methylene Group (–CH2–)
The methylene group in this compound is flanked by two strong electron-withdrawing groups (a carbonyl and a nitrile), rendering the methylene protons significantly acidic and the carbon nucleophilic upon deprotonation. This "active methylene" character is the basis for its participation in a wide range of carbon-carbon bond-forming reactions.
The Knoevenagel condensation is a hallmark reaction of active methylene compounds. wikipedia.org It involves the base-catalyzed reaction between the active methylene compound and an aldehyde or ketone. wikipedia.orgnih.gov The initial nucleophilic addition is followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org This reaction is a cornerstone of organic synthesis and has been used to prepare a vast library of biologically active molecules. nih.govresearchgate.netbohrium.com
The reaction can be catalyzed by heterogeneous basic catalysts, such as biogenically derived carbonates, often under solvent-free conditions, aligning with the principles of green chemistry. mdpi.com The mechanism involves the catalyst's basic sites abstracting a proton from the active methylene compound to generate a stabilized carbanion, which then attacks the carbonyl carbon of the aldehyde. mdpi.com
Table 3: Examples of Knoevenagel Condensation with Active Methylene Compounds
| Aldehyde/Ketone | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 5-HMF derivatives | Ethyl cyanoacetate | Biogenic Ca/Ba Carbonates, 100 °C | 3-(Furan-2-yl)acrylonitrile derivatives | mdpi.com |
| Various Aldehydes | Malononitrile | Piperidine, Ethanol | α,β-Unsaturated dinitriles | wikipedia.org |
Beyond Knoevenagel condensations, the nucleophilic carbanion generated from the active methylene group can react with other electrophiles. For example, active methylene compounds react with antiaromatic porphyrinoids in the presence of a base like cesium carbonate. rsc.org They are also key components in multicomponent reactions that lead to the formation of diverse heterocyclic systems like chromeno[2,3-b]pyridines. researchgate.net
Alkylation and Acylation Reactions
The methylene group flanked by the keto and cyano groups in this compound is highly acidic and can be readily deprotonated by a base to form a stabilized carbanion. This carbanion serves as a potent nucleophile and can participate in various alkylation and acylation reactions, allowing for the introduction of a wide array of substituents at the α-position.
Alkylation:
The alkylation of active methylene compounds is a well-established synthetic methodology. In the context of this compound, the reaction typically proceeds by treatment with a base, such as an alkali metal alkoxide or carbonate, followed by the addition of an alkylating agent (e.g., an alkyl halide). For instance, the use of cesium carbonate in a suitable solvent like DMF has been shown to be effective for the dialkylation of various active methylene compounds. researchgate.net While specific examples with this compound are not extensively documented, the general reactivity pattern of β-ketonitriles suggests that both mono- and di-alkylation products can be obtained by carefully controlling the reaction conditions and stoichiometry of the reagents. researchgate.netgoogle.com
Acylation:
Similarly, the active methylene group can undergo acylation reactions with various acylating agents, such as acid chlorides or anhydrides, in the presence of a suitable base. This reaction leads to the formation of β,δ-dioxo-nitriles, which are valuable intermediates for the synthesis of more complex heterocyclic systems. The acylation of the active methylene group in related β-ketonitriles is a known transformation, often utilized in the synthesis of precursors for various condensation reactions.
The following table summarizes the expected outcomes of alkylation and acylation reactions based on the general reactivity of active methylene compounds.
| Reaction Type | Reagents | Expected Product |
| Monoalkylation | 1. Base (e.g., NaH, K2CO3) 2. Alkyl halide (R-X) | 2-Alkyl-3-(5-methyl-3-pyridyl)-3-oxopropanenitrile |
| Dialkylation | 1. Stronger Base / Excess Alkyl Halide | 2,2-Dialkyl-3-(5-methyl-3-pyridyl)-3-oxopropanenitrile |
| Acylation | 1. Base 2. Acyl chloride (RCOCl) | 2-Acyl-3-(5-methyl-3-pyridyl)-3-oxopropanenitrile |
Reactions with Binucleophiles
The 1,3-dicarbonyl-like nature of this compound makes it an excellent substrate for condensation reactions with various binucleophiles. These reactions provide a facile route to a variety of heterocyclic compounds, with the specific product depending on the nature of the binucleophile used.
Reaction with Hydrazine and its Derivatives:
The reaction of β-ketonitriles with hydrazine hydrate or substituted hydrazines is a classical and widely used method for the synthesis of pyrazole derivatives. In this reaction, the hydrazine initially condenses with the ketone carbonyl group, followed by an intramolecular cyclization involving the nitrile group to form a stable, aromatic pyrazole ring. For example, the reaction of 3-oxo-3-arylpropanenitriles with hydrazine hydrate typically yields 5-amino-3-arylpyrazoles. It is therefore anticipated that the reaction of this compound with hydrazine would yield 5-amino-3-(5-methyl-3-pyridyl)pyrazole.
| Binucleophile | Product Class | Specific Product Example |
| Hydrazine (NH2NH2) | Aminopyrazole | 5-Amino-3-(5-methyl-3-pyridyl)pyrazole |
| Phenylhydrazine (PhNHNH2) | Phenylaminopyrazole | 5-Amino-1-phenyl-3-(5-methyl-3-pyridyl)pyrazole |
Reaction with Hydroxylamine:
Similarly, the reaction with hydroxylamine hydrochloride in the presence of a base leads to the formation of isoxazole derivatives. The reaction proceeds through a similar mechanism of initial condensation at the keto group followed by intramolecular cyclization of the oxime with the nitrile group. This reaction is expected to yield 5-amino-3-(5-methyl-3-pyridyl)isoxazole. The formation of 5-aminoisoxazoles from the reaction of isonicotinylacetonitriles with hydroxylamine has been reported.
| Binucleophile | Product Class | Specific Product Example |
| Hydroxylamine (NH2OH) | Aminoisoxazole | 5-Amino-3-(5-methyl-3-pyridyl)isoxazole |
Reaction with Diamines:
Reactions with diamines, such as ethylenediamine, can lead to the formation of seven-membered heterocyclic rings, such as diazepines, through a double condensation reaction. The outcome of these reactions can be influenced by the reaction conditions and the nature of the substituents on both the β-ketonitrile and the diamine.
Electrophilic and Nucleophilic Reactions on the Pyridine Ring System
The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being influenced by the electronic effects of the existing substituents.
Substitutions on the Pyridine Moiety
The pyridine ring is generally considered an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. This deactivation is more pronounced at the C-2, C-4, and C-6 positions. quimicaorganica.orgquora.comquora.com
Electrophilic Substitution:
Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh reaction conditions. quimicaorganica.orgquora.comquora.comwikipedia.org The nitrogen atom deactivates the ring towards electrophilic attack, particularly at the positions ortho and para to it (C-2, C-4, C-6). Consequently, electrophilic substitution, when it occurs, is directed to the C-3 and C-5 positions. In this compound, the C-3 and C-5 positions are already substituted. The methyl group at the C-5 position is an activating, ortho-, para-directing group, while the 3-oxopropanenitrile group at the C-3 position is a deactivating, meta-directing group.
Considering these opposing effects, further electrophilic substitution on the pyridine ring would be challenging. Any potential substitution would likely be directed by the activating methyl group to the C-2, C-4, or C-6 positions, which are already deactivated by the ring nitrogen. Therefore, electrophilic substitution on the pyridine ring of this compound is not a favored reaction pathway.
Nucleophilic Substitution:
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions. sci-hub.senih.govquora.com The presence of the electron-withdrawing 3-oxopropanenitrile group at the C-3 position would further activate the ring towards nucleophilic attack, especially at the C-2 and C-4 positions. The methyl group at C-5, being electron-donating, would have a slight deactivating effect on nucleophilic substitution.
Therefore, nucleophilic substitution reactions, such as the displacement of a suitable leaving group (e.g., a halide) introduced at the C-2, C-4, or C-6 positions, would be a feasible transformation for this molecule.
Functionalization of the Pyridine Ring in the Context of the β-Ketonitrile
The β-ketonitrile substituent significantly influences the reactivity of the pyridine ring. Its electron-withdrawing nature deactivates the ring towards electrophilic attack while activating it for nucleophilic attack. This electronic influence is a key consideration in planning synthetic strategies for further functionalization of the molecule.
The interplay between the electron-donating methyl group and the electron-withdrawing β-ketonitrile group on the pyridine ring's reactivity presents an interesting case for regioselective functionalization. While direct electrophilic substitution on the pyridine ring is unlikely, functionalization could be achieved through alternative strategies, such as N-oxidation of the pyridine nitrogen. Pyridine-N-oxides are more reactive towards both electrophilic and nucleophilic substitution, offering a potential pathway for introducing additional substituents onto the pyridine ring.
The following table summarizes the expected reactivity of the pyridine ring in this compound.
| Reaction Type | Expected Reactivity | Preferred Position(s) | Influencing Factors |
| Electrophilic Substitution | Low | - | Deactivation by ring nitrogen and β-ketonitrile group. |
| Nucleophilic Substitution | High | C-2, C-4, C-6 | Activation by ring nitrogen and β-ketonitrile group. |
Advanced Spectroscopic and Spectrometric Characterization in the Study of 3 5 Methyl 3 Pyridyl 3 Oxopropanenitrile and Its Analogues
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment
High-resolution NMR spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR techniques, is fundamental for the complete structural elucidation of 3-(5-Methyl-3-pyridyl)-3-oxopropanenitrile. While specific experimental data for this exact compound is not widely available, a detailed analysis can be extrapolated from the spectral data of its close analogues, such as 3-methylpyridine and 3-oxo-3-(pyridin-3-yl)propanenitrile.
Detailed Chemical Shift Analysis and Coupling Patterns
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl group, the pyridine (B92270) ring, and the methylene (B1212753) group of the propanenitrile chain.
Methyl Protons: A singlet peak is anticipated for the methyl group attached to the pyridine ring, likely appearing in the upfield region of the aromatic section of the spectrum.
Pyridine Protons: The protons on the pyridine ring will show characteristic chemical shifts and coupling patterns. The substitution pattern will influence the multiplicity of these signals, which are typically observed as doublets or multiplets in the downfield region.
Methylene Protons: The methylene protons of the propanenitrile moiety are expected to produce a singlet in the region typical for protons adjacent to both a carbonyl and a nitrile group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides valuable information about the carbon framework of the molecule.
Carbonyl Carbon: A signal for the carbonyl carbon is expected to appear in the highly deshielded region of the spectrum.
Nitrile Carbon: The carbon of the nitrile group will also exhibit a characteristic downfield chemical shift, though typically less deshielded than the carbonyl carbon.
Pyridine Carbons: The carbon atoms of the pyridine ring will have distinct chemical shifts based on their position and the electronic effects of the substituents.
Methyl Carbon: An upfield signal is expected for the methyl carbon.
Methylene Carbon: The methylene carbon will have a chemical shift influenced by the adjacent carbonyl and nitrile groups.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | ~2.4 | ~18 |
| Methylene (CH₂) | ~4.2 | ~30 |
| Pyridine C2-H | ~9.1 | ~152 |
| Pyridine C4-H | ~8.3 | ~136 |
| Pyridine C5 | - | ~135 |
| Pyridine C6-H | ~8.8 | ~150 |
| Carbonyl (C=O) | - | ~190 |
| Nitrile (C≡N) | - | ~115 |
Note: These are predicted values based on analogous structures and may vary in experimental conditions.
Conformational Analysis via NOESY and ROESY Data
Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining the spatial proximity of protons, which aids in conformational analysis. For a molecule like this compound, these experiments can reveal the preferred orientation of the oxopropanenitrile side chain relative to the pyridine ring. Cross-peaks in the NOESY or ROESY spectrum would indicate through-space interactions between specific protons on the pyridine ring and the methylene protons of the side chain, providing insights into the molecule's three-dimensional structure in solution.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the key functional groups present in this compound.
Characteristic Absorption Bands of Nitrile, Carbonyl, and Pyridine Moieties
Nitrile Group (C≡N): A sharp and intense absorption band characteristic of the nitrile stretching vibration is expected in the IR spectrum, typically in the range of 2200-2260 cm⁻¹.
Carbonyl Group (C=O): The carbonyl group will give rise to a strong absorption band in the region of 1680-1720 cm⁻¹, indicative of a ketone.
Pyridine Ring: The pyridine moiety will exhibit several characteristic bands. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. C=C and C=N stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2200 - 2260 |
| Carbonyl (C=O) | Stretching | 1680 - 1720 |
| Pyridine (Aromatic C-H) | Stretching | > 3000 |
| Pyridine (C=C, C=N) | Stretching | 1400 - 1600 |
Mass Spectrometry for Molecular Formula Elucidation and Fragmentation Pathway Analysis
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass allows for the unambiguous determination of its molecular formula. The expected fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group. Common fragmentation patterns for similar structures include the loss of the nitrile group, the carbonyl group, or fragmentation of the pyridine ring. Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical tool used to determine the structure of ions in the gas phase. In the study of this compound, MS/MS analysis would involve the isolation of a precursor ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the structure of the original molecule.
A hypothetical fragmentation pattern could involve the initial loss of a neutral molecule such as HCN (from the nitrile group) or CO (from the carbonyl group). Subsequent fragmentation of the pyridyl moiety could also be observed. The precise fragmentation is dependent on the ionization method used and the collision energy applied during the MS/MS experiment.
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound has not been publicly deposited, analysis of closely related pyridylpropanenitrile derivatives allows for predictions of its solid-state behavior. The molecular conformation is likely to be influenced by the steric and electronic effects of the methyl group on the pyridine ring. The planarity of the pyridine ring and the orientation of the oxopropanenitrile substituent would be key features of its conformation.
The analysis of the crystal packing would reveal how the individual molecules of this compound are arranged in the crystal lattice. This arrangement is a consequence of the various intermolecular forces. Understanding the crystal packing is important for predicting properties such as solubility, melting point, and stability. In the absence of a determined crystal structure, computational modeling can be employed to predict the likely packing motifs based on energy minimization calculations. These models can provide valuable insights into the supramolecular architecture of the compound.
Based on a comprehensive search, there are no specific computational and theoretical investigation studies available in the public domain for the chemical compound “this compound” that align with the detailed outline provided.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for each required subsection, such as Density Functional Theory (DFT) studies, prediction of spectroscopic parameters, conformational analysis, or reaction mechanism modeling for this particular compound.
General information about the methodologies exists, but applying them to this specific molecule without published research would be speculative and would not meet the required standards of scientific accuracy.
Computational and Theoretical Investigations of 3 5 Methyl 3 Pyridyl 3 Oxopropanenitrile
Molecular Dynamics Simulations
Molecular dynamics simulations for a given compound would typically involve creating a computational model of the molecule and simulating its interactions with surrounding molecules, including solvent molecules, over a period of time. mdpi.com These simulations can reveal information about the conformational changes of the molecule, its stability, and how it interacts with its environment.
Study of Intermolecular Interactions and Solvent Effects
A critical aspect of MD simulations is the study of intermolecular interactions, which are the forces between molecules. easychair.org These forces, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, govern the physical and chemical properties of substances. In the context of 3-(5-Methyl-3-pyridyl)-3-oxopropanenitrile, understanding these interactions would be crucial for predicting its solubility, crystal structure, and biological activity.
Solvent effects play a significant role in the behavior of a molecule in a solution. nih.govnih.gov The choice of solvent can influence reaction rates, equilibrium positions, and the conformational preferences of a solute molecule. researchgate.net MD simulations can be employed to study these effects by placing the molecule of interest in a simulated box of solvent molecules and observing the resulting interactions. easychair.org For this compound, this could elucidate how different solvents might affect its stability and reactivity.
While the principles of molecular dynamics simulations are well-established, the absence of specific studies on this compound means that no detailed research findings or data tables on its intermolecular interactions and solvent effects can be provided at this time. Further computational research would be necessary to generate such data.
Application of 3 5 Methyl 3 Pyridyl 3 Oxopropanenitrile As a Precursor in Organic Synthesis
Synthesis of Diverse Heterocyclic Scaffolds
The strategic placement of a ketone, a nitrile, and an activated methylene (B1212753) group within 3-(5-Methyl-3-pyridyl)-3-oxopropanenitrile makes it an ideal starting material for various cyclization reactions, leading to the formation of numerous heterocyclic systems.
Pyrimidines and Pyrazoles
The β-dicarbonyl-like reactivity of this compound makes it a suitable three-carbon component for the synthesis of pyrimidine rings. The reaction with binucleophiles such as guanidine or thiourea, which provide the N-C-N fragment, leads to the formation of substituted pyrimidines. The general reaction involves the condensation of the β-ketonitrile with these reagents, followed by cyclization and dehydration to yield the aromatic pyrimidine core.
In the realm of pyrazole synthesis, the reaction of this compound with hydrazine and its derivatives is a cornerstone method. The initial reaction typically involves the condensation of the hydrazine with the ketone carbonyl group, followed by an intramolecular cyclization involving the nitrile group to form the pyrazole ring. A key example of this application is the synthesis of 3-Amino-5-(5-methyl-3-pyridyl)pyrazole, where the nitrile group is converted into an amino group on the pyrazole ring. This transformation highlights the utility of the starting β-ketonitrile in generating functionalized pyrazole systems.
| Reactant | Heterocyclic Product | Key Reaction Type |
| Guanidine/Thiourea | Substituted Pyrimidines | Condensation/Cyclization |
| Hydrazine Hydrate | 3-Amino-5-(5-methyl-3-pyridyl)pyrazole | Condensation/Intramolecular Cyclization |
Thiophenes and Thiazoles
The synthesis of highly substituted thiophenes can be achieved using the Gewald aminothiophene synthesis, a multicomponent reaction for which β-ketonitriles are excellent substrates. In this reaction, this compound can be reacted with elemental sulfur and a compound containing an activated methylene group in the presence of a base. This one-pot reaction proceeds through a series of condensations and cyclizations to afford a 2-aminothiophene derivative bearing the 5-methyl-3-pyridyl substituent.
For the construction of thiazole rings, the Hantzsch thiazole synthesis offers a viable pathway. This method typically involves the reaction of an α-haloketone with a thioamide. While not a direct application of the intact this compound, derivatives of this compound, such as an α-halo derivative of the corresponding ketone, could be employed. A more direct approach would involve the reaction of the β-ketonitrile with a sulfur-containing reagent and a suitable partner to construct the thiazole ring, although specific literature on this direct transformation with the title compound is less common.
Triazines and Triazoles
The synthesis of triazines from β-ketonitriles can be accomplished through various cyclocondensation reactions. For instance, reaction with S-methylisothiourea followed by cyclization can lead to aminopyrimidine derivatives, which can be further elaborated into triazine systems. The construction of the 1,2,4-triazine ring, for example, can involve the reaction of the β-ketonitrile with a suitable hydrazine derivative under specific conditions that favor the formation of the six-membered triazine ring over the five-membered pyrazole ring.
The synthesis of triazoles from β-ketonitriles is also a well-established transformation. For the formation of 1,2,3-triazoles, the activated methylene group of this compound can be a key reactive site. Reactions involving diazo transfer reagents can introduce an azide functionality, which can then undergo cycloaddition reactions. For the synthesis of 1,2,4-triazoles, condensation reactions with amidrazones or similar reagents can be employed.
Quinolines and Isoquinolines
The Friedländer annulation is a classic method for the synthesis of quinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, such as a β-ketonitrile. In this context, this compound can serve as the active methylene component, reacting with a 2-aminoaryl aldehyde or ketone to construct the pyridine (B92270) ring of the quinoline system. The reaction is typically catalyzed by an acid or a base and proceeds through a condensation followed by a cyclodehydration.
The synthesis of isoquinolines often involves different strategies, such as the Bischler-Napieralski or Pomeranz–Fritsch reactions. While the direct use of this compound in these classical named reactions is not straightforward, its functional groups can be modified to create suitable precursors. For instance, the ketone could be transformed into an amine, which could then be acylated and subjected to Bischler-Napieralski cyclization.
Role in Complex Molecule Construction
Beyond the synthesis of fundamental heterocyclic scaffolds, this compound is a valuable building block for the construction of more elaborate and functionalized molecules.
As a Building Block for Functionalized Molecules
The multiple reactive centers of this compound allow for its incorporation into larger molecular frameworks through a variety of chemical transformations. The activated methylene group is susceptible to alkylation and acylation, allowing for the introduction of diverse substituents. The ketone and nitrile functionalities can be selectively transformed into a wide range of other functional groups, such as amines, alcohols, carboxylic acids, and amides.
Contribution to the Synthesis of Natural Product Analogues
While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in numerous biologically active natural products. The pyridine core is a key component of many alkaloids and other natural compounds with significant physiological properties. The reactivity of the β-keto-nitrile functionality allows for its use in cyclization and condensation reactions to form various heterocyclic systems that mimic the core structures of natural products.
The general class of β-oxoalkanonitriles, to which this compound belongs, are known to be versatile reagents in synthetic chemistry researchgate.netnih.gov. They can be utilized to prepare a variety of heterocyclic compounds, which are often the core scaffolds of natural product analogues. For instance, reactions with hydrazines can yield pyrazole derivatives, while reaction with hydroxylamine can produce isoxazoles researchgate.netnih.gov. These heterocyclic rings are prevalent in many natural products and their synthetic analogues, which are often investigated for their potential therapeutic properties.
Development of Ligands for Catalysis
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic allows for its application in the development of ligands for transition metal catalysis. Pyridine-containing ligands are widely employed in catalysis due to their ability to modulate the electronic and steric properties of the metal center, thereby influencing the catalytic activity and selectivity of a reaction nih.govunimi.it.
The coordination properties of pyridine ligands can be fine-tuned by the presence of substituents on the pyridine ring nih.gov. The methyl group at the 5-position of the pyridine ring in this compound can influence the ligand's electronic properties and, consequently, the catalytic performance of its metal complexes. Palladium complexes bearing pyridine-based ligands have shown significant efficacy as precatalysts in important carbon-carbon bond-forming reactions such as the Suzuki-Miyaura and Heck cross-coupling reactions nih.gov. The development of novel ligands is crucial for advancing the field of homogeneous catalysis, and compounds like this compound offer a scaffold that can be further modified to create more complex and efficient ligand systems. For example, silver(I) complexes with pyridine-containing ligands have been demonstrated to be effective catalysts for A3-coupling reactions researchgate.net.
Exploration in Materials Science Research
The structural features of this compound also lend themselves to exploration in the field of materials science, particularly in the synthesis of novel polymers and optoelectronic materials.
Precursors for Polymer Synthesis
The presence of multiple reactive sites in this compound allows for its potential use as a monomer or a precursor for the synthesis of functional polymers. Pyridine-containing polymers are of interest due to their unique properties, including thermal stability, and potential applications in areas such as antimicrobial materials and fluorescent sensors mdpi.comresearchgate.net. The nitrile group can also be a site for polymerization or modification. For instance, polymers containing cyanopyridine units in their main chain are being explored for their charge-carrying properties mdpi.com. The Hantzsch reaction, a well-known multicomponent reaction, can be employed to synthesize pyridine-containing polymers from precursors with similar functionalities mdpi.comresearchgate.net.
Components in Optoelectronic Materials
Pyridine derivatives are known to exhibit interesting photophysical properties, making them attractive components for optoelectronic materials. The incorporation of a pyridine ring into a conjugated system can influence the material's electronic properties, such as its HOMO and LUMO energy levels, which are crucial for applications in devices like organic light-emitting diodes (OLEDs) nih.gov. The combination of the electron-withdrawing nitrile group and the aromatic pyridine ring in this compound could lead to materials with desirable charge-transport and nonlinear optical (NLO) properties researchgate.net. Computational studies on pyridine derivatives have shown that substitutions on the pyridine ring can significantly impact their third-order NLO properties, which are important for applications in optical switching and data storage researchgate.net.
Design and Synthetic Strategies for Novel Analogues and Derivatives of 3 5 Methyl 3 Pyridyl 3 Oxopropanenitrile
Structural Modifications at the Pyridine (B92270) Ring
Regioselective Substitutions on the Pyridine Moiety
The inherent electronic properties of the pyridine ring, coupled with the existing substitution pattern, dictate the feasibility and outcome of further functionalization. The nitrogen atom deactivates the ring towards electrophilic substitution, directing incoming electrophiles primarily to the C-3 and C-5 positions, which are already occupied. However, the positions ortho and para to the nitrogen (C-2, C-6, and C-4) are susceptible to nucleophilic attack, especially if a good leaving group is present.
Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer powerful tools for the regioselective functionalization of pyridines, including those with alkyl substituents. These reactions can introduce a variety of functional groups at specific positions, overcoming the inherent reactivity patterns of the pyridine ring. For instance, directed C-H functionalization can be employed to introduce substituents at the C-2, C-4, or C-6 positions, guided by a directing group transiently installed on the molecule.
Table 1: Potential Regioselective Substitutions on the Pyridine Ring
| Position | Potential Substituent | Synthetic Strategy |
| C-2 | Halogen (Cl, Br) | N-oxidation followed by halogenation (e.g., with POCl₃ or PBr₃) and deoxygenation. |
| C-4 | Aryl, Alkyl | Transition-metal-catalyzed C-H activation/cross-coupling reactions. |
| C-6 | Halogen (Cl, Br) | N-oxidation followed by halogenation and deoxygenation. |
Varying Alkyl or Aryl Substituents on the Pyridine Ring
The methyl group at the 5-position serves as a key anchor point for introducing diverse alkyl or aryl substituents. One of the most versatile methods for achieving this is through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This would typically involve the synthesis of a precursor where the 5-position is functionalized with a halide (e.g., bromide or iodide) or a boronic acid/ester.
For example, starting from a 3,5-dihalopyridine derivative, one could selectively couple an organoboron reagent at the 5-position, followed by the introduction of the oxopropanenitrile side chain at the 3-position. Alternatively, a 5-bromo-3-pyridyl precursor could be subjected to a Suzuki-Miyaura reaction with a variety of aryl or alkyl boronic acids to introduce diversity at this position.
Table 2: Strategies for Varying Substituents at the 5-Position
| Target Substituent | Synthetic Approach | Key Reagents |
| Aryl | Suzuki-Miyaura Coupling | 5-Bromo-3-(3-oxopropanenitrile)pyridine, Arylboronic acid, Pd catalyst, Base |
| Alkyl | Suzuki-Miyaura Coupling | 5-Bromo-3-(3-oxopropanenitrile)pyridine, Alkylboronic acid/ester, Pd catalyst, Base |
| Heteroaryl | Stille Coupling | 5-Bromo-3-(3-oxopropanenitrile)pyridine, Organostannane, Pd catalyst |
Chemical Space Exploration through Modification of the Oxopropanenitrile Moiety
The oxopropanenitrile side chain provides a rich platform for introducing structural and stereochemical diversity. Modifications to this moiety can lead to analogues with distinct physicochemical and biological properties.
Introduction of Chiral Centers at the α-Carbon
The α-carbon of the oxopropanenitrile moiety is a prochiral center, and the introduction of a substituent at this position can generate a stereocenter. Asymmetric synthesis methodologies can be employed to produce enantiomerically enriched or pure analogues.
One approach involves the asymmetric alkylation of the enolate of 3-(5-Methyl-3-pyridyl)-3-oxopropanenitrile. This can be achieved using a chiral base or a chiral phase-transfer catalyst to control the stereochemical outcome of the reaction with an electrophile (e.g., an alkyl halide).
Another strategy is the asymmetric reduction of an α,β-unsaturated precursor. For instance, a Knoevenagel condensation of 3-(5-methyl-3-pyridyl)acetophenone with a cyano-containing reagent could yield an α,β-unsaturated nitrile, which could then be asymmetrically reduced to introduce a chiral center at the α-position.
Heteroatom Substitution within the Oxopropanenitrile Chain
Replacing one or more carbon atoms of the oxopropanenitrile chain with heteroatoms such as nitrogen, oxygen, or sulfur can lead to the generation of novel scaffolds with altered electronic and steric properties.
For instance, the α-carbon can be functionalized with a heteroatom substituent. Asymmetric α-amination, α-oxidation, or α-sulfenylation reactions can be employed to introduce nitrogen, oxygen, or sulfur atoms, respectively, at this position. These reactions often utilize chiral catalysts to control the stereochemistry of the newly formed C-heteroatom bond. The synthesis of α-thio aromatic acids from amino acids provides a conceptual basis for developing methods to introduce a thiol group at the α-position.
Furthermore, the carbonyl group of the oxopropanenitrile moiety can be modified. For example, it could be converted to an oxime or a hydrazone, introducing additional nitrogen atoms and points for further diversification.
Strategies for Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) aims to generate a library of structurally diverse molecules from a common starting material or a common set of building blocks. For this compound, a DOS approach could be employed to rapidly generate a wide range of analogues for screening and lead optimization.
A combinatorial approach could be designed where a common pyridyl core is functionalized with a variety of side chains at the 3-position. This could involve the parallel synthesis of numerous oxopropanenitrile derivatives with different substituents at the α-position.
Furthermore, a build/couple/pair strategy could be implemented. In the "build" phase, a set of substituted pyridines and a set of functionalized acetonitriles would be synthesized. In the "couple" phase, these two sets of building blocks would be combined through a suitable reaction, such as a Claisen condensation, to generate a library of β-ketonitriles. In the "pair" phase, these intermediates could undergo a series of intramolecular reactions to generate a diverse collection of heterocyclic scaffolds.
The application of multicomponent reactions, which combine three or more starting materials in a single step to form a complex product, is another powerful tool in DOS. A multicomponent reaction strategy could be designed to assemble the pyridyl-oxopropanenitrile scaffold with inherent diversity at multiple positions.
By employing these advanced synthetic strategies, researchers can systematically explore the chemical space around this compound, leading to the discovery of novel analogues with potentially enhanced or entirely new properties.
Structure-Reactivity Relationship Studies of Substituted Pyridyl Oxopropanenitriles
The reactivity of organic compounds is fundamentally governed by their molecular structure. In the class of substituted pyridyl oxopropanenitriles, which includes the specific compound this compound, the interplay of electronic and steric factors dictates the chemical behavior of the molecule. Structure-reactivity relationship (SRR) studies are crucial for understanding reaction mechanisms and for the rational design of novel analogues with tailored properties. These studies typically involve systematic modifications to the molecular structure and quantitative analysis of the resulting changes in reaction rates or equilibrium constants.
The pyridyl oxopropanenitrile scaffold possesses several reactive sites: the electrophilic carbonyl carbon, the acidic α-hydrogens situated between the carbonyl and nitrile groups, the nucleophilic pyridine nitrogen, and the pyridine ring itself, which can undergo substitution. The reactivity of each of these sites is modulated by the nature and position of substituents on the pyridine ring.
Electronic Effects of Pyridine Substituents
The electronic properties of substituents on the pyridine ring play a pivotal role in modulating the reactivity of the entire molecule. These effects are transmitted through the aromatic system via inductive and resonance effects, altering the electron density at various reactive centers. These substituent effects can often be quantified using Hammett plots, which correlate the logarithms of reaction rate constants (log k) or equilibrium constants (log K) with substituent constants (σ). sciepub.comrsc.org
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or chloro (-Cl) decrease the electron density of the pyridine ring. nih.govnih.gov This has several consequences for the reactivity of a pyridyl oxopropanenitrile derivative:
Increased Carbonyl Electrophilicity: An EWG enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com Reactions such as additions of Grignard reagents, hydrides, or other nucleophiles are accelerated. masterorganicchemistry.comlibretexts.org
Increased Acidity of α-Hydrogens: The β-ketonitrile moiety contains acidic protons on the carbon flanked by the carbonyl and nitrile groups. rsc.orgnih.gov EWGs on the pyridine ring further stabilize the resulting carbanion (enolate) through induction, thereby increasing the acidity (lowering the pKa) of these protons. This facilitates base-catalyzed reactions like alkylations and condensation reactions.
Decreased Pyridine Nucleophilicity: The nitrogen atom's lone pair is less available for donation to electrophiles or protons, resulting in lower basicity (lower pKaH) and slower rates in reactions where the pyridine nitrogen acts as a nucleophile. sciepub.com
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃), methoxy (-OCH₃), or amino (-NH₂) increase the electron density of the pyridine ring. nih.govyoutube.com In the case of This compound , the methyl group at the 5-position acts as a weak electron-donating group. The effects are generally opposite to those of EWGs:
Decreased Carbonyl Electrophilicity: The increased electron density slightly reduces the partial positive charge on the carbonyl carbon, slowing the rate of nucleophilic addition compared to an unsubstituted analogue. youtube.comyoutube.com
Decreased Acidity of α-Hydrogens: EDGs destabilize the conjugate base, leading to a higher pKa for the α-hydrogens and slower rates for reactions requiring their abstraction.
Increased Pyridine Nucleophilicity: The pyridine nitrogen becomes more basic and a better nucleophile, accelerating reactions involving protonation or coordination to Lewis acids. researchgate.net
The sensitivity of a reaction to these electronic effects is given by the reaction constant (ρ) from the Hammett equation. A large positive ρ value indicates that the reaction is highly accelerated by EWGs, suggesting the buildup of negative charge in the transition state. sciepub.comrsc.org Conversely, a large negative ρ value signifies a reaction favored by EDGs, indicating the development of a positive charge.
| Substituent (X) | Hammett Constant (σp) | Relative Rate of Nucleophilic Addition to C=O | Relative Acidity of α-Hydrogens | Relative Basicity of Pyridine Nitrogen |
|---|---|---|---|---|
| -NO₂ | 0.78 | Fastest | Highest | Lowest |
| -Cl | 0.23 | Fast | High | Low |
| -H | 0.00 | Baseline | Baseline | Baseline |
| -CH₃ | -0.17 | Slow | Low | High |
| -OCH₃ | -0.27 | Slower | Lower | Higher |
This table presents illustrative trends based on established principles of physical organic chemistry. Actual experimental data for this specific compound series may vary.
Steric Effects of Pyridine Substituents
Steric hindrance refers to the non-bonded interactions that arise when atoms or groups are forced close together in space, impeding a chemical reaction. chemistrysteps.com The size and position of substituents on the pyridine ring can significantly affect the accessibility of the reactive centers to incoming reagents. thieme-connect.comacs.org
Substituents at the 2- and 6-positions (ortho): Groups at these positions can sterically shield both the pyridine nitrogen and the adjacent carbonyl group. rsc.org This hindrance can dramatically decrease the rate of reactions involving either site, even if the substituent is electronically favorable. For example, the formation of complexes with Lewis acids at the nitrogen atom is significantly slowed by ortho-substituents. thieme-connect.comrsc.org Similarly, the approach of a bulky nucleophile to the carbonyl carbon can be impeded. libretexts.org
Substituents at the 3- and 5-positions (meta): These positions are remote from the pyridine nitrogen and the bond connecting the ring to the side chain. Therefore, substituents at these positions exert a primarily electronic effect with minimal steric impact on the oxopropanenitrile moiety or the ring nitrogen. In This compound , the methyl group is in the 5-position, where its steric influence on the reactivity of the side chain is negligible.
Substituents at the 4-position (para): A substituent at the 4-position has no direct steric effect on the side chain or the nitrogen atom, allowing for the isolation of purely electronic effects in structure-reactivity studies. nih.gov
| Substituent Position | Steric Hindrance at Pyridine N | Steric Hindrance at Carbonyl Carbon | Predicted Impact on Rate of Nucleophilic Addition |
|---|---|---|---|
| 2- (ortho) | High | High | Significant Decrease |
| 3- (meta) | Low | Low | Minimal (Electronic effects dominate) |
| 4- (para) | None | None | None (Electronic effects only) |
This table provides a qualitative prediction based on general principles of steric hindrance.
Methodological Advancements in Analytical Chemistry for 3 5 Methyl 3 Pyridyl 3 Oxopropanenitrile Research
Chromatographic Separation Techniques
Chromatography remains a cornerstone for the separation and purification of chemical compounds. For 3-(5-Methyl-3-pyridyl)-3-oxopropanenitrile, both high-performance liquid chromatography and gas chromatography serve distinct but vital roles.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds, making it ideally suited for this compound. mdpi.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for purity assessment and the separation of this compound from starting materials, by-products, and degradation products. psu.edu
In a typical RP-HPLC setup, an octadecyl silica (B1680970) (C18) column is employed, which separates compounds based on their hydrophobicity. mdpi.commdpi.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com Adjusting the gradient and the pH of the mobile phase is critical for achieving optimal separation and sharp peak shapes. psu.edu The presence of the pyridine (B92270) ring and carbonyl group in the molecule allows for sensitive detection using a UV-Vis spectrophotometer.
Detailed research findings often focus on developing stability-indicating methods that can separate the main compound from any potential impurities generated during synthesis or storage. psu.edu Method validation according to established guidelines ensures specificity, linearity, accuracy, and precision. psu.edu
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar aromatic compounds. |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | Formic acid improves peak shape and ionization for MS detection. Acetonitrile is a common organic modifier. lcms.cz |
| Gradient | Linear gradient from 10% B to 90% B over 20 minutes | Ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection | UV at 265 nm | Wavelength corresponds to the UV absorbance of the pyridyl chromophore. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. hpst.cz The target compound, this compound, possesses polar functional groups (ketone, nitrile) and may have limited volatility and thermal stability, making direct GC analysis challenging. Therefore, derivatization is often required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. researchgate.net
Common derivatization strategies for compounds with active hydrogens or polar functional groups include silylation, acylation, or alkylation. For instance, reacting the enol form of the ketone with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would yield a trimethylsilyl (B98337) (TMS) derivative. nist.gov This process masks the polar group, reduces intermolecular hydrogen bonding, and increases volatility. nist.gov The choice of derivative depends on the specific functional groups present and the desired chromatographic properties. nih.gov
Table 2: Potential Derivatization Strategies for GC Analysis
| Derivatization Agent | Target Functional Group | Resulting Derivative | Advantage |
|---|---|---|---|
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Keto-enol tautomer (enol -OH) | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability. nist.gov |
| Pentafluorobenzoyl Chloride | Potential reaction with enolate | Pentafluorobenzoyl derivative | Enhances detectability by Electron Capture Detector (ECD). researchgate.net |
| O-Methylhydroxylamine | Ketone (C=O) | O-methyloxime | Stabilizes the ketone group and produces characteristic mass spectra. nih.gov |
Hyphenated Techniques for Identification and Quantification
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification and confirmation of analytes in complex matrices. thermofisher.comnih.gov This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. thermofisher.com For this compound, LC-MS/MS can be used to establish limits of detection (LOD) and quantification (LOQ) at very low levels (µg/kg or ppb). lcms.cznih.gov The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and one or more specific product ions are monitored. This process provides two levels of specificity, minimizing matrix interference and ensuring confident identification. gcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the unambiguous identification of volatile compounds separated by GC. After derivatization, the resulting volatile derivative of this compound can be analyzed. The mass spectrometer fragments the eluting compound in a reproducible manner, generating a unique mass spectrum that acts as a chemical "fingerprint." chromatographyonline.com This spectrum can be compared against spectral libraries like the NIST database for positive identification. chromatographyonline.com GC-MS is essential for confirming the structure of impurities and by-products in a sample. thermofisher.comgcms.cz
Table 3: Hypothetical Mass Spectrometry Parameters for Analysis
| Technique | Parameter | Hypothetical Value/Description |
|---|---|---|
| LC-MS/MS | Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion ([M+H]⁺) | m/z 173.07 | |
| Product Ions (MRM transitions) | m/z 145 (Loss of CO), m/z 117 (Further fragmentation) | |
| Application | Quantification of trace levels in environmental or biological samples. nih.gov | |
| GC-MS (of TMS derivative) | Ionization Mode | Electron Ionization (EI) at 70 eV |
| Key Fragment Ions | Molecular ion [M]⁺, [M-15]⁺ (Loss of CH₃), m/z 73 (TMS group fragment) | |
| Application | Structural confirmation of the compound and identification of volatile impurities. nist.gov |
Advanced Spectroscopic Methods for In-Situ Monitoring of Reactions
Understanding and optimizing the synthesis of this compound requires monitoring the reaction progress in real-time. Advanced spectroscopic methods allow for in-situ analysis without the need for sample extraction, providing immediate feedback on reaction kinetics, intermediate formation, and endpoint determination. bath.ac.ukdurham.ac.uk
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. clairet.co.uk By inserting an Attenuated Total Reflectance (ATR) probe into the reaction vessel, changes in the concentration of functional groups can be tracked over time. clairet.co.uk For the synthesis of this compound, one could monitor the disappearance of reactant peaks and the simultaneous appearance of the characteristic nitrile (C≡N) and ketone (C=O) stretching vibrations of the product. researchgate.net This data allows for the calculation of reaction rates and the identification of optimal reaction conditions. nih.gov
Raman spectroscopy offers a complementary approach, particularly for reactions in aqueous media or for monitoring non-polar bonds. clairet.co.uk Like FTIR, it provides real-time information on the change in molecular vibrations as the reaction proceeds. clairet.co.uk
Table 4: Key Vibrational Frequencies for In-Situ Spectroscopic Monitoring
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | 2200 - 2260 | Monitors the formation of the nitrile group in the product. researchgate.net |
| Ketone (C=O) | Stretching | 1680 - 1720 (Aryl ketone) | Tracks the appearance of the product's carbonyl group. |
| Pyridine Ring | C=C and C=N Stretching | 1400 - 1600 | Confirms the presence of the aromatic pyridine structure. |
| Reactant-Specific Group | (e.g., Ester C=O) | (e.g., 1735 - 1750) | Monitors the consumption of a starting material like a methyl nicotinate (B505614) derivative. |
Broader Research Contexts and Future Directions for 3 5 Methyl 3 Pyridyl 3 Oxopropanenitrile
Emerging Trends in Pyridine (B92270) and Nitrile Chemistry
The chemistry of pyridine and nitrile-containing compounds is a fertile ground for innovation, with several emerging trends holding relevance for the future study of 3-(5-Methyl-3-pyridyl)-3-oxopropanenitrile. Pyridine scaffolds are integral to medicinal chemistry and materials science, valued for their ability to improve water solubility in pharmaceutical agents. nih.gov Recent research has focused on developing novel catalytic methods for the synthesis of pyridine derivatives, including the use of heterogeneous catalysts, nanocatalysts, and organocatalysts under various reaction conditions like microwave irradiation and solvent-free systems. researchgate.net The introduction of a pyridine moiety can also influence the thermodynamic properties and coordination kinetics of metal complexes, opening avenues for their use in catalysis. unimi.it
Nitrile chemistry is also experiencing a renaissance, with a focus on green and sustainable synthetic methods. The nitrile group is a valuable precursor to amines, amides, and carboxylic acids. journals.co.za Traditional hydrolysis methods often require harsh conditions, leading to the exploration of biocatalytic approaches using enzymes like nitrilases, which can operate under mild, aqueous conditions. journals.co.za Furthermore, electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) is emerging as a cost-effective and environmentally benign alternative. rsc.org The hydration of nitriles to amides is another area of intense research, with the development of sustainable and low-cost heterogeneous catalysts. researchgate.net
For this compound, these trends suggest several avenues for future research. Its pyridine core could be a target for C-H functionalization, a powerful tool for creating complex molecules from simpler precursors. nih.gov The nitrile group offers a gateway to a variety of functional group transformations, which could be explored using emerging green catalytic systems. As a β-ketonitrile, it serves as a versatile intermediate for the synthesis of various heterocyclic compounds such as pyridines, pyrimidines, and pyrazoles. rsc.org
Table 1: Emerging Trends in Pyridine and Nitrile Chemistry and Their Relevance to this compound
| Trend | Description | Relevance to this compound |
| Catalytic C-H Functionalization | Direct modification of C-H bonds in pyridine rings to introduce new functional groups. nih.gov | Potential for late-stage diversification of the pyridine core to generate novel analogues. |
| Biocatalytic Nitrile Hydrolysis | Use of enzymes like nitrilases for the conversion of nitriles to carboxylic acids under mild conditions. journals.co.za | A sustainable route to synthesize the corresponding carboxylic acid derivative. |
| Electrosynthesis of Nitriles | Electrochemical methods for nitrile synthesis from alcohols and ammonia. rsc.org | While the compound is already synthesized, this trend points towards greener alternatives for related nitrile syntheses. |
| Heterogeneous Catalysis for Amide Synthesis | Development of solid catalysts for the hydration of nitriles to amides. researchgate.net | A potential green method to convert the nitrile group to an amide, expanding the synthetic utility. |
| β-Ketonitrile in Heterocycle Synthesis | Use as a building block for constructing various five- and six-membered heterocyclic rings. rsc.org | The core reactivity of the molecule can be harnessed to create a library of diverse heterocyclic compounds. |
Potential for Integration into Flow Chemistry Systems
Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. organic-chemistry.orgresearchgate.net The integration of synthetic routes for this compound and its derivatives into flow chemistry systems represents a promising future direction.
The synthesis of pyridine N-oxides has been successfully demonstrated in a continuous flow microreactor, achieving high yields and significantly shorter reaction times compared to batch reactions. organic-chemistry.orgresearchgate.net This highlights the potential for applying flow chemistry to reactions involving the pyridine core of this compound. Furthermore, flow chemistry has been effectively used for the synthesis of other nitrogen-containing heterocycles, demonstrating its broad applicability in this area. rsc.org
The potential benefits of a flow-based synthesis of this compound or its derivatives include:
Improved Safety: Handling of potentially hazardous reagents or intermediates can be done in smaller volumes within the reactor, minimizing risks. rsc.org
Enhanced Reaction Efficiency: Precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and selectivities. organic-chemistry.org
Scalability: Scaling up production is more straightforward in a flow system by simply running the process for a longer duration or by using parallel reactors. researchgate.net
Integration of Multiple Steps: Flow systems allow for the telescoping of multiple reaction steps, reducing the need for isolation and purification of intermediates. rsc.org
Future research could focus on developing a continuous, one-pot method for the synthesis of this compound, which would be atom-economical and environmentally benign. rsc.org
Considerations for Sustainable Synthesis and Resource Efficiency
The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for resource efficiency and the reduction of environmental impact. For this compound, several considerations for sustainable synthesis can be highlighted.
The development of catalytic systems that are highly selective and can be recycled is a key aspect of green chemistry. This includes the use of biocatalysts, which operate under mild conditions and can reduce the number of synthetic steps required. journals.co.za The enzymatic hydrolysis of nitriles to carboxylic acids is a prime example of a green transformation that could be applied to this compound. acs.orgorganic-chemistry.orgnih.gov
Another important consideration is the use of renewable feedstocks and environmentally benign solvents. While the synthesis of this specific compound may currently rely on petrochemical sources, future innovations in biomass conversion could provide alternative starting materials. rsc.org The use of water as a solvent in catalytic reactions, where possible, is a key tenet of green chemistry. researchgate.net
Furthermore, atom economy is a crucial metric for resource efficiency. Synthetic routes that maximize the incorporation of all starting materials into the final product are preferred. researchgate.net The development of one-pot reaction processes, potentially in a flow chemistry setup, can significantly improve atom economy by avoiding the isolation of intermediates and reducing waste. rsc.org
Table 2: Green Chemistry Approaches for the Synthesis and Transformation of this compound
| Green Chemistry Principle | Application to this compound |
| Catalysis | Development of reusable heterogeneous or biocatalysts for synthesis and functional group transformations. journals.co.zaresearchgate.net |
| Renewable Feedstocks | Exploration of bio-based starting materials for the pyridine or nitrile fragments. rsc.org |
| Benign Solvents | Utilization of water or other environmentally friendly solvents in synthetic steps. researchgate.net |
| Atom Economy | Designing synthetic routes that maximize the incorporation of atoms from reactants into the product. researchgate.net |
| Energy Efficiency | Use of flow chemistry or microwave-assisted synthesis to reduce energy consumption. researchgate.netorganic-chemistry.org |
Untapped Reactivity Profiles and Novel Transformations
Beyond its established use as a synthetic intermediate, this compound likely possesses untapped reactivity profiles that could lead to novel chemical transformations. As a β-ketonitrile, it can participate in a variety of reactions beyond simple condensations.
One area for exploration is the asymmetric reduction of the ketone functionality. Biocatalytic reduction of β-ketonitriles has been shown to produce chiral β-hydroxy nitriles with excellent enantiomeric purity. acs.orgorganic-chemistry.orgnih.gov These chiral building blocks are valuable intermediates in the synthesis of pharmaceuticals. acs.org The application of this methodology to this compound could provide access to a new class of chiral pyridine derivatives.
The nitrile group itself can undergo a range of transformations. For instance, it can participate in cycloaddition reactions or be used to direct ortho-metalation of the pyridine ring, enabling further functionalization. The unique electronic interplay between the pyridine ring, the ketone, and the nitrile group may also lead to unexpected reactivity under specific reaction conditions.
Further research could focus on:
Asymmetric Catalysis: Exploring enantioselective reductions or other transformations of the ketone group.
Novel Cyclization Reactions: Investigating new ways to utilize the bifunctional nature of the molecule to construct complex heterocyclic systems.
Metal-Catalyzed Cross-Coupling: Using the pyridine nitrogen to direct C-H activation and subsequent cross-coupling reactions.
Photoredox Catalysis: Exploring visible-light-induced transformations of the molecule.
By systematically investigating the reactivity of this compound under a variety of conditions, new and valuable synthetic methodologies can be developed.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(5-Methyl-3-pyridyl)-3-oxopropanenitrile, and what analytical techniques are critical for confirming its purity and structure?
- Methodology : Synthesis typically involves multi-step reactions starting from pyridine derivatives (e.g., condensation of 5-methyl-3-pyridinecarboxaldehyde with nitrile precursors under catalytic conditions). Purification via column chromatography and recrystallization is standard. Structural validation requires ¹H/¹³C NMR (to confirm substituent positions), HPLC (≥98% purity), and mass spectrometry (exact mass confirmation). For crystalline forms, XRPD (e.g., peaks at 8.25°, 13.25°, and 17.65° 2θ) ensures polymorphic consistency .
Q. How does the electronic environment of the pyridyl and nitrile groups influence the compound's reactivity in nucleophilic additions?
- Methodology : The electron-deficient pyridyl ring enhances electrophilic character at the carbonyl carbon, facilitating nucleophilic attacks (e.g., Grignard additions). Nitrile groups participate in cycloaddition reactions (e.g., Huisgen cycloaddition). Reactivity can be studied via DFT calculations to map electron density and kinetic assays comparing reaction rates with substituent variations .
Q. What spectroscopic benchmarks are essential for distinguishing this compound from structural analogs?
- Key Data :
| Technique | Diagnostic Signals |
|---|---|
| IR | ν(C≡N): 2230 cm⁻¹; ν(C=O): 1680 cm⁻¹ |
| ¹H NMR | Pyridyl-H: δ 8.2–8.5 ppm (d, J=5 Hz); methyl: δ 2.4 ppm (s) |
| ¹³C NMR | C≡N: δ 118 ppm; C=O: δ 195 ppm |
| Discrepancies in these signals indicate impurities or isomerization . |
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yields of this compound while minimizing byproducts?
- Methodology :
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance selectivity in condensation steps.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- In-line analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progression in real time .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Dose-response studies : Confirm activity thresholds (e.g., IC₅₀ values) across multiple assays (e.g., kinase inhibition vs. cytotoxicity).
- Structural analogs : Compare substituent effects (e.g., replacing methyl with methoxy or halogens) to isolate pharmacophores.
- Meta-analysis : Cross-reference datasets from JAK inhibitor studies (e.g., Frevecitinibum analogs) to identify conserved activity trends .
Q. How can computational modeling predict the binding modes of this compound to JAK enzymes, and what validation methods are essential?
- Methodology :
- Docking simulations : Use software like AutoDock Vina to model interactions with JAK1 ATP-binding pockets. Focus on hydrogen bonding (pyridyl N) and hydrophobic contacts (methyl group).
- Mutagenesis studies : Validate predictions by testing binding affinity against JAK mutants (e.g., V658F or E966K) .
Q. What role does the nitrile group play in the metabolic stability of this compound?
- Methodology :
- In vitro assays : Incubate with liver microsomes to track nitrile hydrolysis (monitor via LC-MS).
- CYP inhibition screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles of this compound?
- Resolution :
- Standardized protocols : Ensure consistent pH (e.g., PBS vs. DMSO) and temperature (25°C vs. 37°C).
- Co-solvent screening : Test solubilizers like cyclodextrins or PEG-400, and report logP values (predicted: ~1.2) .
Tables for Key Comparisons
Table 1 : Comparison of substituent effects on JAK1 inhibition (IC₅₀, nM):
| Substituent | IC₅₀ (JAK1) | Selectivity (JAK1/JAK2) |
|---|---|---|
| 5-Methyl | 12 ± 2 | 8.5 |
| 5-Methoxy | 18 ± 3 | 4.2 |
| 5-Fluoro | 9 ± 1 | 10.3 |
| Data adapted from JAK inhibitor studies . |
Table 2 : XRPD peaks for polymorphic Form I (Cu Kα):
| 2θ (°) | Intensity (%) |
|---|---|
| 8.25 | 100 |
| 13.25 | 75 |
| 17.65 | 60 |
| From polymorph characterization . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
